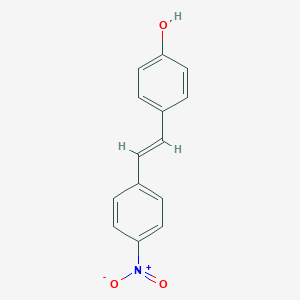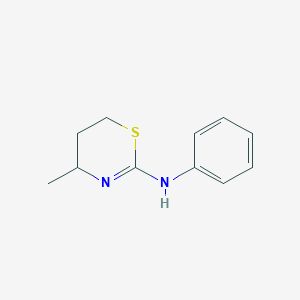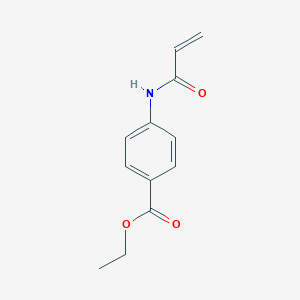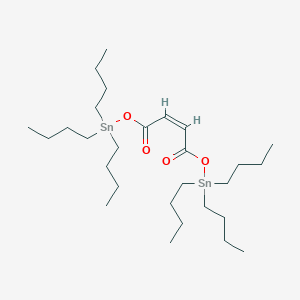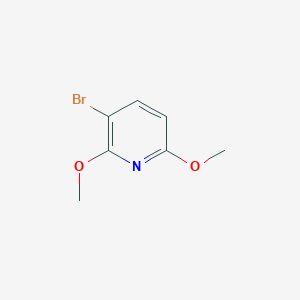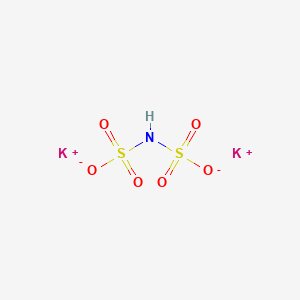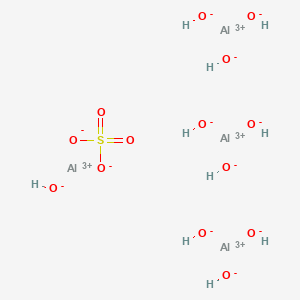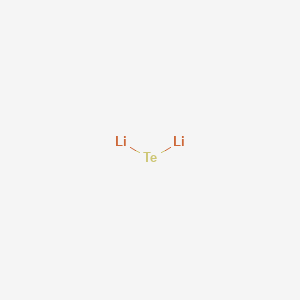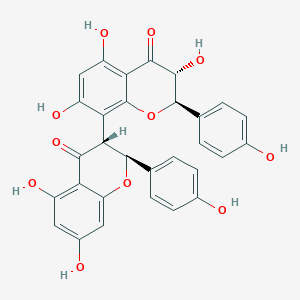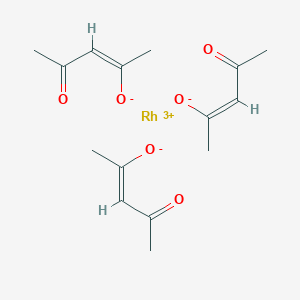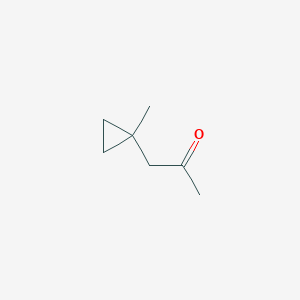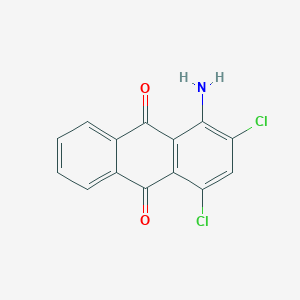
9,10-Anthracenedione, 1-amino-2,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-2,4-dichloro- is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of anthracenediones, which are known for their antitumor properties. This compound has been found to have potential applications in the treatment of various types of cancers, including breast, lung, and colon cancer.
Wirkmechanismus
The exact mechanism of action of 9,10-Anthracenedione, 1-amino-2,4-dichloro- is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, this compound has been found to induce oxidative stress, which can also contribute to its antitumor properties.
Biochemische Und Physiologische Effekte
In addition to its antitumor properties, 9,10-Anthracenedione, 1-amino-2,4-dichloro- has been found to have other biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9,10-Anthracenedione, 1-amino-2,4-dichloro- in lab experiments is that it has been extensively studied and its antitumor properties are well established. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, which can make it difficult to determine its exact mechanism of action. Additionally, it may not be effective against all types of cancer cells, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 9,10-Anthracenedione, 1-amino-2,4-dichloro-. One area of interest is the development of new analogs of this compound that may have improved antitumor properties. Additionally, research could focus on understanding the exact mechanism of action of this compound, which could lead to the development of new cancer therapies. Finally, research could focus on the potential applications of this compound in the treatment of other diseases, such as malaria and leishmaniasis.
Synthesemethoden
The synthesis of 9,10-Anthracenedione, 1-amino-2,4-dichloro- involves the reaction of 9,10-anthraquinone with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of various intermediates. The final product is obtained through a series of purification steps, which include recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-2,4-dichloro- has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of other diseases, such as malaria and leishmaniasis.
Eigenschaften
CAS-Nummer |
13432-32-1 |
|---|---|
Produktname |
9,10-Anthracenedione, 1-amino-2,4-dichloro- |
Molekularformel |
C14H7Cl2NO2 |
Molekulargewicht |
292.1 g/mol |
IUPAC-Name |
1-amino-2,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 |
InChI-Schlüssel |
HVNFHSIIPHSECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Andere CAS-Nummern |
13432-32-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



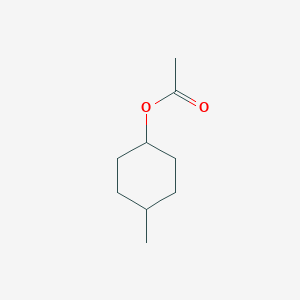
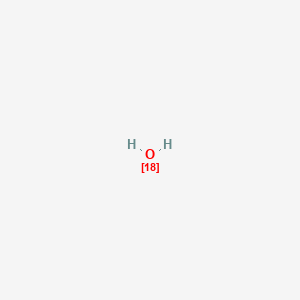
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
